molecular formula C14H19NO7 B14754270 1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)-

1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)-

Cat. No.: B14754270
M. Wt: 313.30 g/mol
InChI Key: XCIYBLSSMABYNZ-RTHLEPHNSA-N
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Description

1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.4]nonane core, which includes both oxygen and nitrogen atoms, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)- typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of functional groups at specific positions. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)- stands out due to its specific functional groups and stereochemistry, which confer unique chemical and biological properties.

Properties

Molecular Formula

C14H19NO7

Molecular Weight

313.30 g/mol

IUPAC Name

7-O-tert-butyl 8-O-methyl (5S,8S)-2,6-dioxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate

InChI

InChI=1S/C14H19NO7/c1-13(2,3)22-12(19)15-8(10(17)20-4)7-14(11(15)18)6-5-9(16)21-14/h8H,5-7H2,1-4H3/t8-,14-/m0/s1

InChI Key

XCIYBLSSMABYNZ-RTHLEPHNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@]2(C1=O)CCC(=O)O2)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2(C1=O)CCC(=O)O2)C(=O)OC

Origin of Product

United States

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